molecular formula C11H13BrN2O B8175089 3-Bromo-N-cyclopentylisonicotinamide

3-Bromo-N-cyclopentylisonicotinamide

Cat. No.: B8175089
M. Wt: 269.14 g/mol
InChI Key: VUOXWXHXZUWBCY-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopentylisonicotinamide is a brominated pyridine derivative with a cyclopentyl-substituted amide moiety. Its structure comprises a pyridine ring substituted with a bromine atom at the 3-position and an isonicotinamide group functionalized with a cyclopentyl substituent. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name

3-bromo-N-cyclopentylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-10-7-13-6-5-9(10)11(15)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOXWXHXZUWBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclopentylisonicotinamide typically involves the bromination of isonicotinamide followed by the introduction of the cyclopentyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as carbon tetrachloride (CCl4) under the presence of light to facilitate the bromination process . The brominated product is then reacted with cyclopentylamine to yield the final compound.

Industrial Production Methods

Industrial production of 3-Bromo-N-cyclopentylisonicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclopentylisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

    Substituted Isonicotinamides: Formed through substitution reactions.

    Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

    Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

3-Bromo-N-cyclopentylisonicotinamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclopentylisonicotinamide involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group contribute to its binding affinity and specificity towards these targets. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 3-Bromo-N-cyclopentylisonicotinamide, enabling comparative analysis of substituent effects:

Compound Name Substituents Key Differences Similarity Score (if available)
3-Bromo-5-chloropyridin-2-amine Bromo (C3), chloro (C5), amine Lacks amide group; smaller substituents 0.81
3-Bromo-N-methylpyridin-2-amine Bromo (C3), methylamide Smaller alkyl group (methyl vs. cyclopentyl) 0.79
N-(4-Bromopyridin-2-yl)acetamide Bromo (C4), acetamide Bromine position shifted; acetyl vs. cyclopentylamide 0.69
3-Bromo-2-hydroxymethylpyridine Bromo (C3), hydroxymethyl Hydroxymethyl instead of amide; no cyclopentyl N/A

Key Findings:

Substituent Position and Reactivity :

  • Bromine at the 3-position (as in the target compound) enhances electrophilic aromatic substitution (EAS) reactivity compared to 4-bromo analogues (e.g., N-(4-Bromopyridin-2-yl)acetamide) due to meta-directing effects .
  • Cyclopentylamide introduces steric hindrance, reducing nucleophilic attack rates compared to methyl or acetamide groups .

Bioactivity Trends :

  • Amine-containing analogues (e.g., 3-Bromo-5-chloropyridin-2-amine) exhibit higher solubility in polar solvents but lower membrane permeability than amide derivatives like 3-Bromo-N-cyclopentylisonicotinamide .
  • The cyclopentyl group may improve metabolic stability compared to smaller alkyl substituents (e.g., methyl), as seen in pharmacokinetic studies of related compounds .

Synthetic Utility :

  • Brominated pyridines with amide groups are key intermediates in Suzuki-Miyaura couplings, where the cyclopentyl group may hinder cross-coupling efficiency compared to less bulky substituents .

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